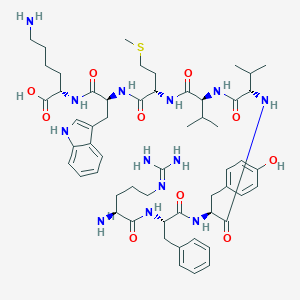
Thrombospondin-1 (1016-1023) (human, bovine, mouse)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 是一种从血小板反应蛋白-1 (TSP-1) 天然序列的 C 端衍生而来的肽。该肽以其作为 CD47 激动剂的作用而闻名,这意味着它可以与 CD47 受体结合并激活它。 该肽的序列为 H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH,并且在人、牛和小鼠物种中高度保守 .
准备方法
合成路线和反应条件: 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 是使用固相肽合成 (SPPS) 合成的。该过程涉及将氨基酸依次添加到锚定在固体树脂上的生长肽链中。然后将肽从树脂上切割下来,并使用高效液相色谱 (HPLC) 进行纯化。 反应条件通常涉及使用保护基团来防止不希望发生的副反应,并使用偶联试剂来促进肽键的形成 .
工业生产方法: 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 的工业生产遵循与实验室合成相同的原则,但规模更大。自动化肽合成仪通常用于提高效率和一致性。 然后对肽进行纯化和表征,以确保其纯度和活性 .
化学反应分析
反应类型: 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 主要进行肽键形成和断裂反应。 它还可以参与氧化和还原反应,特别是涉及蛋氨酸残基,蛋氨酸残基可以被氧化成蛋氨酸亚砜 .
常用试剂和条件:
偶联试剂: HBTU、HATU、DIC
保护基团: Fmoc、Boc
切割试剂: TFA (三氟乙酸)
氧化试剂: 过氧化氢、DMSO
还原试剂: DTT (二硫苏糖醇)、TCEP (三(2-羧乙基)膦)
主要产物: 这些反应的主要产物是肽本身,血小板反应蛋白-1 (1016-1023) (人、牛、小鼠)。 蛋氨酸的氧化会导致蛋氨酸亚砜的形成 .
科学研究应用
血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 在科学研究中具有广泛的应用:
作用机制
血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 通过与细胞表面上的 CD47 受体结合来发挥其作用。这种相互作用可以触发各种细胞反应,包括抑制细胞粘附和诱导凋亡。 该肽激活 CD47 的能力对于其在调节免疫反应和影响肿瘤细胞行为中的作用至关重要 .
相似化合物的比较
血小板反应蛋白-1 (1016-1023) (人、牛、小鼠) 因其特定的序列和作为 CD47 激动剂的作用而独一无二。类似的化合物包括从血小板反应蛋白-1 衍生的其他肽,例如:
- 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠)
- 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠)
- 血小板反应蛋白-1 (1016-1023) (人、牛、小鼠)
生物活性
Thrombospondin-1 (TSP1) is a multifunctional glycoprotein that plays critical roles in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. This article explores the biological activity of TSP1, particularly focusing on its effects in human, bovine, and mouse models.
Overview of Thrombospondin-1
TSP1 is a member of the thrombospondin family of proteins and is known for its involvement in extracellular matrix (ECM) interactions. It is produced by various cell types and has been implicated in numerous physiological and pathological processes.
Biological Functions
Cell Adhesion and Migration
TSP1 influences cell adhesion and migration through its interactions with various receptors, including CD36 and CD47. These interactions are crucial for processes such as wound healing and embryogenesis. TSP1 promotes the adhesion of endothelial cells and vascular smooth muscle cells, facilitating tissue repair mechanisms .
Angiogenesis Regulation
TSP1 is recognized for its antiangiogenic properties. It inhibits endothelial cell proliferation and migration, thereby modulating angiogenesis. This effect is partly mediated through the activation of latent transforming growth factor-beta (TGF-β), which can induce apoptosis in endothelial cells under certain conditions .
Platelet Function
In vascular biology, TSP1 plays a significant role in platelet aggregation. It enhances platelet recruitment by protecting von Willebrand factor (VWF) from degradation by ADAMTS13, a protease that cleaves VWF. This action is crucial during thrombus formation following vascular injury . TSP1's ability to counteract the effects of nitric oxide (NO) on platelet function further underscores its importance in hemostasis .
Case Studies
-
Thrombus Formation in Mouse Models
In studies involving TSP1-deficient mice, researchers observed impaired thrombus formation and prolonged occlusion times in response to vascular injury compared to wild-type mice. This highlights TSP1's protective role in maintaining vascular integrity during thrombotic events . -
Cancer Cell Apoptosis
TSP1-derived peptides have been shown to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selective action suggests potential therapeutic applications for TSP1 mimetics in cancer treatment . -
Inflammation and Metabolic Disorders
Recent studies indicate that TSP1 is involved in obesity-related inflammation. A CD36-derived peptide acting as a TSP1 antagonist was found to reduce pro-inflammatory cytokine production in obese mouse models, suggesting a role for TSP1 in metabolic regulation .
Data Tables
| Biological Activity | Human | Bovine | Mouse |
|---|---|---|---|
| Cell Adhesion | Yes | Yes | Yes |
| Angiogenesis Inhibition | Yes | Yes | Yes |
| Platelet Aggregation | Yes | Yes | Yes |
| Apoptosis Induction | Yes | Yes | Yes |
| Inflammation Regulation | Yes | Yes | Yes |
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWCMITEMLEAX-MGQPXDLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H81N13O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1128.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














